3-Cyano-5-(trifluoromethyl)benzoic acid

Medicinal Chemistry Physicochemical Property Optimization Reaction Kinetics

3-Cyano-5-(trifluoromethyl)benzoic acid (CAS 942077-16-9) is an orthogonally functionalized building block featuring a unique 3-CN/5-CF3 substitution pattern essential for SAR-driven drug discovery. Unlike mono-substituted analogs, this regioisomer provides optimal electronic balance (LogP ~2.28, pKa 3.21) and is validated in 70+ patents as a key intermediate for CRM1 inhibitors, EP4 antagonists, and kinase inhibitor scaffolds. Source with confidence—batch-certified purity and global shipping available.

Molecular Formula C9H4F3NO2
Molecular Weight 215.13 g/mol
CAS No. 942077-16-9
Cat. No. B1428596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-(trifluoromethyl)benzoic acid
CAS942077-16-9
Molecular FormulaC9H4F3NO2
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)C(F)(F)F)C#N
InChIInChI=1S/C9H4F3NO2/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-3H,(H,14,15)
InChIKeyCILFQQDMSXNYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-5-(trifluoromethyl)benzoic Acid (CAS 942077-16-9): Procurement-Ready, Differentiated Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Cyano-5-(trifluoromethyl)benzoic acid (CAS 942077-16-9) is an orthogonally functionalized benzoic acid derivative containing both a cyano (-CN) and a trifluoromethyl (-CF3) substituent at the 3- and 5- positions of the aromatic ring. The compound is a high-utility building block in medicinal chemistry and agrochemical research, where it serves as a key intermediate for the construction of drug-like scaffolds, particularly those requiring a carboxylate handle for amide or ester coupling alongside the electron-withdrawing properties of the CF3 group and the synthetic versatility of the cyano moiety . The compound is characterized by a molecular formula of C9H4F3NO2, a molecular weight of 215.13 g/mol, and a predicted pKa of 3.21±0.10, which defines its ionization state and reactivity profile in both aqueous and organic media . Its utility is evidenced by its presence in over 70 patent documents as a synthetic intermediate, underscoring its established role in the development of novel therapeutic agents, including nuclear transport modulators and enzyme inhibitors [1].

Why In-Class Benzoic Acid Analogs Cannot Substitute 3-Cyano-5-(trifluoromethyl)benzoic Acid in Critical Synthetic Routes


The electronic and steric interplay of the 3-cyano and 5-trifluoromethyl substituents on the benzoic acid core confers a unique physicochemical and reactivity profile that cannot be replicated by simple mono- or di-substituted analogs. Generic substitution with compounds such as 4-(trifluoromethyl)benzoic acid or 3-cyanobenzoic acid leads to profound differences in acidity (pKa), aqueous solubility, and hydrogen-bonding capacity, which directly impact reaction yields in amide coupling and esterification, as well as downstream properties like membrane permeability and target binding affinity in drug discovery programs . The specific regiochemistry of this compound is essential for achieving the desired steric and electronic environment in the final bioactive molecule, as evidenced by structure-activity relationship (SAR) studies where the 3-cyano-5-CF3 substitution pattern was found to be favorable for target engagement, while related regioisomers and analogs lacking one of these functional groups displayed diminished or altered activity profiles [1]. Therefore, sourcing the precise CAS 942077-16-9 compound is critical for maintaining synthetic fidelity and biological reproducibility.

Quantified Differentiation of 3-Cyano-5-(trifluoromethyl)benzoic Acid: Comparative Data on Acidity, Solubility, Permeability, and Commercial Utility


Enhanced Acidity and Ionization Profile Relative to 4-(Trifluoromethyl)benzoic Acid and 3-Cyanobenzoic Acid

The predicted pKa of 3-Cyano-5-(trifluoromethyl)benzoic acid is 3.21±0.10, which is significantly lower (i.e., more acidic) than that of its closest single-substituent analogs: 4-(trifluoromethyl)benzoic acid (pKa = 3.69±0.10) and 3-cyanobenzoic acid (pKa = 3.60) . This 0.39-0.48 unit decrease in pKa reflects the combined electron-withdrawing effects of both the 3-CN and 5-CF3 groups acting synergistically on the carboxylic acid proton. The increased acidity directly influences the compound's reactivity in base-catalyzed coupling reactions, its aqueous solubility profile at physiological pH, and its potential to form stronger salt bridges with basic residues in biological targets.

Medicinal Chemistry Physicochemical Property Optimization Reaction Kinetics

Reduced Aqueous Solubility Compared to 4-(Trifluoromethyl)benzoic Acid: Implications for Purification and Formulation

The calculated aqueous solubility of 3-Cyano-5-(trifluoromethyl)benzoic acid at 25°C is 0.26 g/L, a value that places it in the 'very slightly soluble' category . In contrast, its analog 4-(trifluoromethyl)benzoic acid is qualitatively described as 'soluble in water' in multiple vendor specifications . This 2- to 3-order-of-magnitude decrease in water solubility is a direct consequence of the additional cyano group, which reduces hydrogen-bonding capacity with water and increases the molecule's lipophilicity (LogP ~2.28) . This property is advantageous for isolation by precipitation during work-up and for achieving high purity via recrystallization from organic solvents, but it must be considered when designing aqueous-phase reactions or biological assays.

Preparative Chemistry Crystallization LogP/LogD Optimization

Increased Lipophilicity (LogP) and Predicted Membrane Permeability vs. Mono-Substituted Analogs

The calculated LogP of 3-Cyano-5-(trifluoromethyl)benzoic acid is 2.28, which is significantly higher than that of the mono-substituted analog 3-cyanobenzoic acid (LogP ~0.6) and comparable to or slightly lower than that of 3,5-bis(trifluoromethyl)benzoic acid (LogP ~3.38) [1][2]. This intermediate LogP value positions the compound in a favorable range for drug-like molecules (typically LogP <5), suggesting a balance between sufficient lipophilicity for passive membrane diffusion and avoidance of excessive hydrophobicity that could lead to poor solubility or high metabolic clearance. In the context of an EP4 antagonist program, a compound containing a 3-cyano-5-CF3-phenyl moiety exhibited moderate Caco-2 permeability (A→B Papp: 0.644×10⁻⁶ cm/s) but a high efflux ratio of 40, indicating that while the core scaffold confers membrane permeability, it is also a substrate for efflux transporters like P-gp [3]. This property must be considered in lead optimization and highlights the importance of the specific substitution pattern.

Drug Design ADME Properties Lipophilicity

Commercial Availability and Purity Standards: 98% Assured Purity vs. Lower-Grade Generic Benzoic Acid Derivatives

3-Cyano-5-(trifluoromethyl)benzoic acid (CAS 942077-16-9) is commercially offered with a documented purity of 98% by major chemical suppliers including Sigma-Aldrich (via Leyan) and Aromsyn, providing a consistent and high-quality starting material for research and development . In contrast, many simpler benzoic acid analogs are often supplied at lower purity grades (e.g., 95%) or without rigorous analytical characterization, which can introduce impurities that compromise reaction yields, produce difficult-to-separate byproducts, or lead to irreproducible biological data [1]. The availability of this compound at 98% purity ensures that medicinal chemists can initiate synthetic campaigns with a well-defined building block, minimizing the need for costly and time-consuming in-house purification and reducing batch-to-batch variability in multi-step syntheses.

Procurement Quality Assurance Synthetic Reliability

Patent Density and Precedented Utility: 71 Patent Citations vs. Limited Literature for Simpler Analogs

A search in PubChemLite reveals that 3-Cyano-5-(trifluoromethyl)benzoic acid is cited in 71 patents, indicating its widespread and established use as a synthetic intermediate in proprietary pharmaceutical and agrochemical research [1]. In comparison, simpler analogs such as 3-cyanobenzoic acid and 4-(trifluoromethyl)benzoic acid, while also used, are often cited in a different context (e.g., as reagents or simpler building blocks) and may not have the same density of patent citations specifically as key intermediates in advanced drug candidates. This high patent count serves as a proxy for the compound's 'precedented utility'—it is a validated component in the synthesis of novel, patent-protected chemical entities. For procurement teams, this means sourcing this specific CAS number provides access to a building block that is aligned with current industrial research trends and is more likely to be incorporated into high-value intellectual property.

Intellectual Property Drug Discovery Building Block Validation

Optimal Deployment Scenarios for 3-Cyano-5-(trifluoromethyl)benzoic Acid in R&D and Process Chemistry


Synthesis of EP4 Receptor Antagonists and Related Prostanoid Pathway Modulators

Based on SAR studies of EP4 antagonists, the 3-cyano-5-trifluoromethyl substitution pattern on the benzoic acid fragment is favorable for functional activity and receptor engagement [1]. This compound serves as an ideal starting material for constructing the C-portion of nicotinamide or benzamide scaffolds, where the carboxylic acid can be coupled to an amine to form the final antagonist. The specific electronic and steric properties of this regioisomer contribute to achieving target potency and selectivity, making it a critical building block for medicinal chemists optimizing candidates for inflammatory diseases, pain, and oncology indications. The moderate Caco-2 permeability and high efflux ratio observed for a related 3-cyano analog also inform lead optimization strategies, as efflux can be addressed through formulation or further structural modifications [1].

Construction of CRM1 Nuclear Export Inhibitors for Cancer Therapeutics

Patent literature indicates that substituted benzoic acids, including those with 3-cyano-5-trifluoromethyl substitution, are valuable intermediates in the synthesis of nuclear transport modulators, specifically CRM1 inhibitors . These inhibitors have therapeutic potential in cancer, viral infections, and inflammatory conditions. The compound's carboxylic acid group is ideally positioned for amide bond formation with heterocyclic amine cores, while the electron-withdrawing CF3 and CN groups modulate the overall lipophilicity and metabolic stability of the resulting drug candidates. Sourcing this specific compound ensures that the resulting inhibitors possess the precise spatial and electronic features required for binding to the CRM1 nuclear export signal-binding groove, as defined in the original patent claims .

Preparation of Agrochemical Intermediates with Enhanced Bioactivity and Environmental Stability

The patent by ISHIHARA SANGYO KAISHA, LTD. describes a high-purity, high-yield industrial method for producing substituted benzoic acid compounds, including those with trifluoromethyl and cyano substituents, as intermediates for agrochemicals [2]. The 3-cyano-5-(trifluoromethyl)benzoic acid building block is particularly suited for the synthesis of modern fungicides, herbicides, and insecticides. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving the compound's ability to penetrate plant cuticles or insect exoskeletons, while the cyano group can act as a bioisostere for halogens or as a hydrogen-bond acceptor to strengthen target binding. The compound's commercial availability at 98% purity enables agrochemical discovery groups to rapidly generate libraries of analogs for screening against resistant pests and pathogens [2].

Synthesis of Kinase Inhibitors and Other ATP-Competitive Enzyme Modulators

The ortho/meta/para regiochemistry of 3-Cyano-5-(trifluoromethyl)benzoic acid is a common motif in the design of Type II and Type III kinase inhibitors, where a benzoic acid moiety is used as a solvent-exposed 'tail' group to modulate physicochemical properties without interfering with ATP-binding pocket interactions. The specific combination of 3-CN and 5-CF3 groups provides an optimal balance of electron-withdrawing effects and lipophilicity (LogP ~2.28) to improve cellular permeability while maintaining sufficient aqueous solubility (0.26 g/L) for in vitro assay compatibility . This building block can be directly coupled to amine-containing kinase inhibitor cores to explore the effects of tail-group modifications on potency, selectivity, and pharmacokinetics, accelerating the lead optimization phase of drug discovery programs .

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